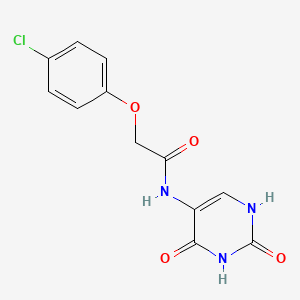

![molecular formula C19H22N2O4 B5544165 3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 342.15795719 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Protective Groups and Chiral Auxiliaries

Oxazolidinones are widely recognized for their utility as protective groups for 1,2-amino alcohols and for the employment of chiral derivatives as chiral auxiliaries in synthetic chemistry. They facilitate the synthesis of stereochemically complex molecules by providing stereoselective control during the reaction processes. The study by Nogueira et al. (2015) elucidates the structural intricacies of oxazolidinecarbohydrazides, highlighting their role in weak hydrogen bonding and π-π stacking interactions, which are crucial for molecular assembly and recognition in chemical synthesis (Nogueira et al., 2015).

Antibacterial Agents

The research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, as explored by Mekky and Sanad (2020), demonstrates the potential of oxazolidinone derivatives as potent inhibitors of bacterial biofilm and MurB enzymes. These compounds show promise in addressing antibiotic resistance, a significant concern in contemporary medical research (Mekky & Sanad, 2020).

Synthesis of Complex Molecules

Oxazolidinones also serve as key intermediates in the synthesis of complex molecules. For instance, Couture and Warkentin (1997) discussed the generation of oxazolidin-2-ylidenes through thermolysis, leading to the formation of N-hydroxylated derivatives. This process underscores the versatility of oxazolidinones in creating diverse molecular structures, which is fundamental in the development of new materials and active pharmaceutical ingredients (Couture & Warkentin, 1997).

Molecular Structure Analysis

Further research highlights the importance of oxazolidinones in the study of molecular structures and interactions. For example, Aitken, Logan, and Slawin (2022) provided insights into the base-induced dimerization of 3-benzyloxazolidin-2-one, revealing significant aspects of hydrogen bonding and molecular assembly. These findings contribute to our understanding of chemical reactivity and the design of molecularly engineered materials (Aitken et al., 2022).

Electrooxidative Cyclization

The research by Okimoto et al. (2012) on the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group using oxazolidine derivatives highlights a novel method for synthesizing cyclobutane derivatives. This technique, which relies on the unique reactivity of oxazolidinones, opens new avenues for constructing cyclic compounds with potential applications in pharmaceuticals and materials science (Okimoto et al., 2012).

将来の方向性

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one” and similar compounds could have potential applications in the development of new therapeutic agents.

特性

IUPAC Name |

3-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-12-3-4-15-13(2)17(25-16(15)11-12)18(22)20-7-5-14(6-8-20)21-9-10-24-19(21)23/h3-4,11,14H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFCWHBKJWDDDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)N4CCOC4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![N~1~-(TERT-BUTYL)-2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE](/img/structure/B5544100.png)

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

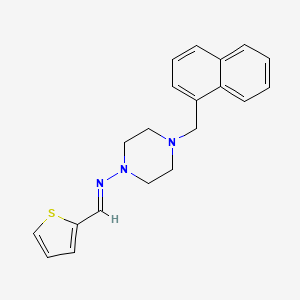

![N-[(3-BROMOPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5544124.png)

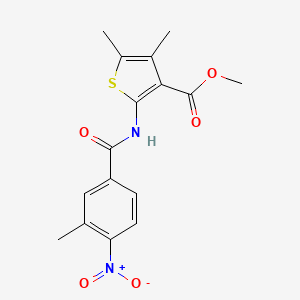

![4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![4-Morpholin-4-yl-[1]benzofuro[3,2-d]pyrimidine;hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]methanone](/img/structure/B5544183.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)